
Trisodium N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate is a synthetic compound known for its surfactant properties. It is used in various industrial applications, particularly in the removal of heavy metals from wastewater through flotation methods . The compound’s structure includes a long hydrophobic tail and a hydrophilic head, making it effective in reducing surface tension and forming micelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate involves multiple steps. The process typically starts with the reaction of L-aspartic acid with octadecylamine to form N-octadecyl-L-aspartate. This intermediate is then reacted with acryloyl chloride to introduce the carboxylatoacryloyl group. The final step involves neutralization with sodium hydroxide to form the trisodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Trisodium N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of carboxylate derivatives.
Reduction: Reduction reactions can modify the carboxylatoacryloyl group, potentially forming alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the carboxylatoacryloyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylate derivatives, alcohol derivatives, and substituted compounds with different functional groups .
Scientific Research Applications
Trisodium N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate has several scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in wastewater treatment for the removal of heavy metals and other contaminants
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the formation of micelles that can encapsulate hydrophobic substances. This property is particularly useful in the removal of heavy metals from wastewater, where the compound forms complexes with metal ions, facilitating their separation through flotation .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): Another anionic surfactant with similar properties but a shorter hydrophobic tail.
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant with different charge properties but similar applications in micelle formation and surface tension reduction.
Uniqueness
Trisodium N-(3-carboxylatoacryloyl)-N-octadecyl-L-aspartate is unique due to its specific combination of a long hydrophobic tail and a carboxylatoacryloyl group, which provides distinct surfactant properties and makes it particularly effective in heavy metal removal applications .
Properties
CAS No. |
61894-02-8 |
|---|---|
Molecular Formula |
C26H42NNa3O7 |
Molecular Weight |
549.6 g/mol |
IUPAC Name |
trisodium;(2S)-2-[3-carboxylatoprop-2-enoyl(octadecyl)amino]butanedioate |
InChI |
InChI=1S/C26H45NO7.3Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27(23(28)18-19-24(29)30)22(26(33)34)21-25(31)32;;;/h18-19,22H,2-17,20-21H2,1H3,(H,29,30)(H,31,32)(H,33,34);;;/q;3*+1/p-3/t22-;;;/m0.../s1 |
InChI Key |
LPSATXJMGWLRTJ-NNUMAELLSA-K |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)[O-])C(=O)[O-])C(=O)C=CC(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)C=CC(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


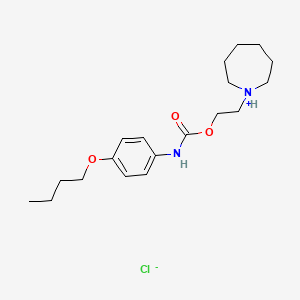
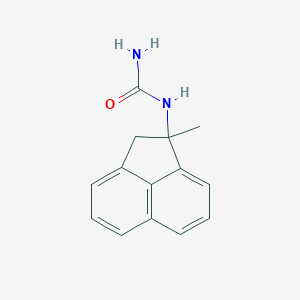
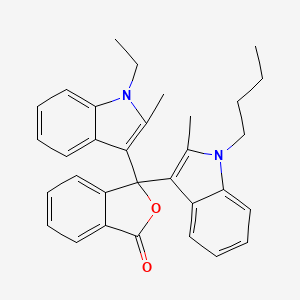
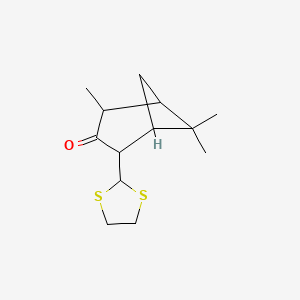
![silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide](/img/structure/B13752808.png)
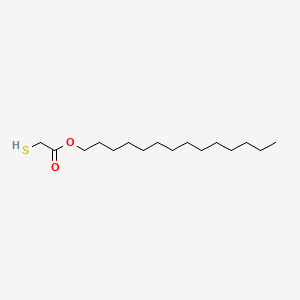
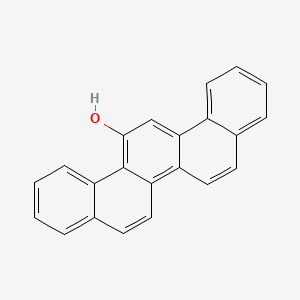
![(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13752830.png)
![7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one](/img/structure/B13752833.png)
![1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride](/img/structure/B13752839.png)

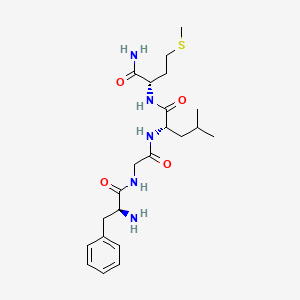
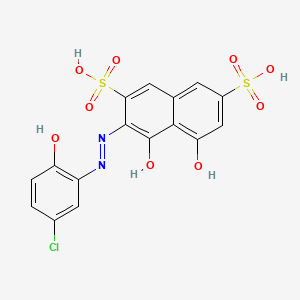
![2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine](/img/structure/B13752867.png)
